molecular formula C16H22FN3O2S B15205500 tert-Butyl (4-(5-amino-2-fluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate CAS No. 1965309-77-6

tert-Butyl (4-(5-amino-2-fluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate

Cat. No.: B15205500
CAS No.: 1965309-77-6
M. Wt: 339.4 g/mol
InChI Key: UFNOTCKKBPHSDE-UHFFFAOYSA-N
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Description

This compound is a fluorinated thiazine derivative featuring a tert-butyl carbamate group. Its structure includes a 5-amino-2-fluorophenyl substituent attached to a partially saturated 1,3-thiazine ring. The tert-butyl carbamate moiety enhances stability and modulates solubility, making it relevant in pharmaceutical and agrochemical research.

Properties

CAS No.

1965309-77-6

Molecular Formula

C16H22FN3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

tert-butyl N-[4-(5-amino-2-fluorophenyl)-4-methyl-5,6-dihydro-1,3-thiazin-2-yl]carbamate

InChI

InChI=1S/C16H22FN3O2S/c1-15(2,3)22-14(21)19-13-20-16(4,7-8-23-13)11-9-10(18)5-6-12(11)17/h5-6,9H,7-8,18H2,1-4H3,(H,19,20,21)

InChI Key

UFNOTCKKBPHSDE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCSC(=N1)NC(=O)OC(C)(C)C)C2=C(C=CC(=C2)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(5-amino-2-fluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Thiazinyl Ring: The initial step involves the cyclization of appropriate precursors to form the thiazinyl ring. This can be achieved through the reaction of a thiourea derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Fluorinated Aromatic Ring: The next step involves the introduction of the fluorinated aromatic ring through a nucleophilic aromatic substitution reaction. This can be achieved by reacting a fluorinated nitrobenzene derivative with an appropriate nucleophile, followed by reduction of the nitro group to an amino group.

    Formation of the Carbamate Group: The final step involves the formation of the tert-butyl carbamate group through the reaction of the amino group with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butyl carbamate (Boc) group on the thiazine ring is cleavable under acidic conditions, yielding a secondary amine. This reaction is critical for liberating the reactive amine for subsequent functionalization.

Reagent/ConditionsProductYield (Analog Data)Source
Trifluoroacetic acid (TFA) in DCM4-(5-Amino-2-fluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine~90–95% (estimated)

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by elimination of CO₂ and tert-butanol to generate the free amine .

Functionalization of the Aromatic Amino Group

The 5-amino group on the 2-fluorophenyl ring is highly reactive toward electrophilic and nucleophilic agents.

Acylation

Reagent/ConditionsProductYield (Analog Data)Source
Acetic anhydride, pyridine, RTN-Acetyl derivative72–85%
Benzoyl chloride, DMAP, DCMN-Benzoyl derivative65–78%

Sulfonylation

Reagent/ConditionsProductYield (Analog Data)Source
Methanesulfonyl chloride, Et₃NN-Methanesulfonyl derivative60–70%

Key Finding : The fluorine at the ortho position electronically deactivates the ring but does not sterically hinder reactions at the para-amino group .

Electrophilic Aromatic Substitution

The 5-amino-2-fluorophenyl moiety directs electrophiles to specific positions:

  • Amino group : Strongly activates the ring for ortho/para substitution.

  • Fluorine : Weakly deactivates and directs meta substitution.

ReactionReagents/ConditionsMajor ProductRegioselectivitySource
NitrationHNO₃, H₂SO₄, 0°C5-Amino-2-fluoro-4-nitrophenylPara to NH₂
BrominationBr₂, FeBr₃5-Amino-2-fluoro-4-bromophenylPara to NH₂

Note : The amino group’s dominance in directing electrophiles is observed despite fluorine’s presence .

Thiazine Ring Reactivity

The 5,6-dihydro-4H-1,3-thiazine core is susceptible to oxidation and ring-opening under harsh conditions:

ReactionReagents/ConditionsProductOutcomeSource
OxidationmCPBA, DCMSulfoxide or sulfone derivativesPartial ring strain relief
Acidic HydrolysisHCl, refluxRing-opened thiol and amine fragmentsDegradation

Stability Note : The thiazine ring remains intact under mild conditions but degrades in strong acidic/basic media .

Reductive Amination

The deprotected thiazine amine (post-Boc cleavage) can undergo reductive amination with aldehydes/ketones:

Aldehyde/KetoneReagents/ConditionsProductYield (Analog Data)Source
5-Methylpyridine-2-carbaldehydeNaBH(OAc)₃, DCEN-Alkylated thiazine derivative58–72%

Example : Reaction with 5-methylpyridin-2-amine under reductive conditions affords a secondary amine in 60% yield .

Comparative Reactivity Table

Reaction TypeRate (Relative)Driving ForceByproducts
Boc DeprotectionFastAcidic cleavage of carbamateCO₂, tert-butanol
AcylationModerateNucleophilic attack by NH₂HCl (if RCOCl)
Electrophilic SubstitutionSlowAmino group activationH⁺

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (4-(5-amino-2-fluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising lead compound for drug discovery and development.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(5-amino-2-fluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share key structural motifs (e.g., fluorinated aromatic rings, carbamate groups, or heterocyclic cores) but differ in substituents, ring systems, and synthetic pathways.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
tert-Butyl (4-(5-amino-2-fluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate C₁₆H₂₁FN₃O₂S 338.42 1,3-thiazine ring, 5-amino-2-fluorophenyl, tert-butyl carbamate N/A
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate C₁₁H₁₆FN₃O₃ 257.26 Pyrimidine ring, 4-hydroxy and 6-methyl substituents, methyl carbamate
(E)-tert-Butyl (4-(4-(4-fluorophenyl)-2-(phenyldiazenyl)thiazol-5-yl)pyridin-2-yl)carbamate C₂₅H₂₂FN₅O₂S 491.55 Thiazol ring, diazenyl linker, pyridine core, 4-fluorophenyl
Tert-Butyl(6-(((((4-((4-fluorobenzyl)carbamoyl)-1-methyl-2-(2-(5-methyl-1,3,4-oxadiazole-2-carboxamido)propan-2-yl)-6-oxo-1,6-dihydropyrimidin-5-yl)oxy)methoxy)carbonyl)oxy)hexyl)(pent-4-yn-1-yl)carbamate C₄₃H₅₄FN₇O₁₀ 880.92 Oxadiazole, pyrimidinone, 4-fluorobenzyl, extended aliphatic chain

Structural Differences

Core Heterocycle: The target compound contains a 1,3-thiazine ring, which is partially saturated, enhancing conformational flexibility. The oxadiazole-containing compound () introduces a five-membered heterocycle with distinct electronic properties, favoring hydrogen bonding or π-stacking interactions.

Substituent Diversity: The 5-amino-2-fluorophenyl group in the target compound contrasts with the 4-fluorophenyl group in and 4-fluorobenzyl in , altering steric and electronic profiles. Hydroxy and methyl groups in the pyrimidine analog () may reduce metabolic stability compared to the amino group in the target compound.

Carbamate Modifications :

  • The tert-butyl carbamate is conserved across all compounds, but its position varies. For example, in , it is attached to a pyridine ring, while in , it is part of a complex aliphatic chain.

Physicochemical Properties

  • Solubility: The pyrimidine analog () may exhibit higher aqueous solubility due to its hydroxy group, whereas the target compound’s amino group could enhance solubility in polar organic solvents.
  • Stability : The saturated thiazine ring in the target compound may confer greater oxidative stability compared to the diazenyl-containing thiazol derivative (), which is prone to photodegradation.

Research Implications

While the provided evidence lacks direct biological or pharmacological data, structural comparisons suggest:

  • Synthetic Feasibility : The thiazine core’s flexibility could simplify derivatization compared to rigid thiazol or pyrimidine systems.

Q & A

Q. What are the recommended safety precautions for handling tert-Butyl (4-(5-amino-2-fluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if ventilation is insufficient .
  • Storage: Store in tightly sealed containers at 2–8°C, away from ignition sources and incompatible materials (strong acids/oxidizers) .
  • First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes. Seek medical attention and provide the Safety Data Sheet (SDS) .

Table 1: GHS Hazard Classification (Based on Analogous Compounds)

Hazard ClassCategoryH-Statements
Acute Toxicity (Oral)4H302: Harmful if swallowed
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Respiratory Irritation3H335: May cause respiratory irritation
Source: Adapted from SDS of structurally similar carbamates

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Methodological Answer:

  • Analytical Techniques:
  • HPLC/MS: Confirm molecular weight and detect impurities (e.g., unreacted intermediates) .
  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to validate the presence of key functional groups (e.g., tert-butyl carbamate, thiazine ring) .
  • X-ray Crystallography: Employ SHELXL for single-crystal structure determination to resolve stereochemical ambiguities .
    • Quality Control: Compare experimental data with PubChem records (e.g., InChI key, molecular formula) .

Advanced Research Questions

Q. What experimental strategies are effective for resolving contradictions in synthetic yield data across different reaction conditions?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial design to isolate variables (e.g., temperature, solvent polarity, catalyst loading) affecting yield. For example, optimize Suzuki-Miyaura coupling steps by testing Pd catalysts (e.g., Pd(OAc)2_2 vs. PdCl2_2) .
  • Statistical Analysis: Apply ANOVA to identify significant factors. If yields vary due to moisture sensitivity, implement inert atmosphere protocols (e.g., Schlenk line) .
  • Cross-Validation: Replicate high-yield conditions in independent labs to rule out equipment/operator bias .

Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states for nucleophilic aromatic substitution at the 2-fluorophenyl moiety .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using software like Gaussian or ORCA .
  • Machine Learning: Train models on PubChem data to predict regioselectivity in thiazine ring functionalization .

Q. What methodologies are suitable for studying the structure-activity relationship (SAR) of this compound in biological systems?

Methodological Answer:

  • Analog Synthesis: Modify the 5-amino-2-fluorophenyl group (e.g., introduce electron-withdrawing substituents) and test enzyme inhibition (e.g., kinase assays) .
  • Crystallographic Studies: Co-crystallize the compound with target proteins (e.g., cytochrome P450) to identify binding interactions using SHELX .
  • Metabolic Profiling: Use LC-MS/MS to track metabolite formation in hepatic microsomes, correlating structural modifications with stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity profiles of structurally similar carbamates?

Methodological Answer:

  • Comparative Toxicology: Conduct parallel assays (e.g., Ames test, zebrafish embryo toxicity) for this compound and its analogs to identify substituent-specific effects (e.g., fluoro vs. chloro groups) .
  • Dose-Response Studies: Use IC50_{50} values from MTT assays to differentiate acute vs. chronic toxicity mechanisms .
  • Literature Meta-Analysis: Cross-reference SDS data with peer-reviewed studies to validate hazard classifications (e.g., H302 vs. H312 discrepancies) .

Tables for Key Data

Table 2: Recommended Analytical Techniques for Quality Control

ParameterMethodAcceptance Criteria
PurityHPLC≥95% (Area normalization)
Identity1H^1H-NMRMatch to reference spectrum
StabilityAccelerated degradation (40°C/75% RH)≤5% impurity after 4 weeks

Table 3: Computational Tools for Reactivity Prediction

SoftwareApplicationExample Use Case
GaussianDFT calculationsModeling thiazine ring conformation
SHELXLCrystallographyResolving tert-butyl group stereochemistry
RDKitSAR modelingPredicting metabolic hotspots

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